![molecular formula C18H16N4O6 B11471600 Methyl [6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11471600.png)
Methyl [6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
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Overview
Description
METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzodioxole derivative with a cyanoacetate, followed by cyclization with a hydrazine derivative to form the pyrazole ring. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[6-AMINO-5-CYANO-4-(2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE: Lacks the methoxy group, which may affect its reactivity and applications.
METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]PROPIONATE: Contains a propionate group instead of an acetate group, potentially altering its chemical properties.
Uniqueness
The unique combination of functional groups in METHYL 2-[6-AMINO-5-CYANO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE makes it a versatile compound with potential applications across various fields. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its significance in scientific research.
Properties
Molecular Formula |
C18H16N4O6 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
methyl 2-[6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C18H16N4O6/c1-24-11-3-8(4-12-16(11)27-7-26-12)14-9(6-19)17(20)28-18-15(14)10(21-22-18)5-13(23)25-2/h3-4,14H,5,7,20H2,1-2H3,(H,21,22) |
InChI Key |
CKEMDZVHOKNDRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(=C(OC4=NNC(=C34)CC(=O)OC)N)C#N |
Origin of Product |
United States |
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